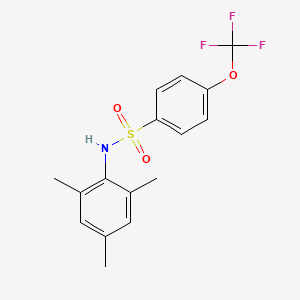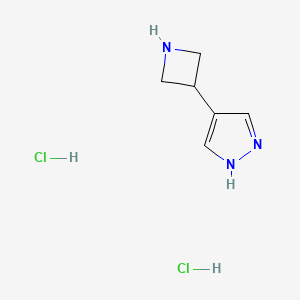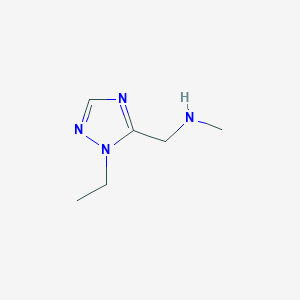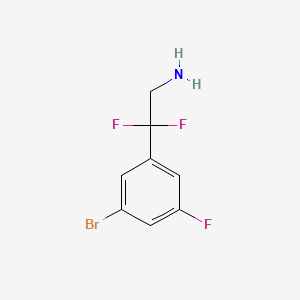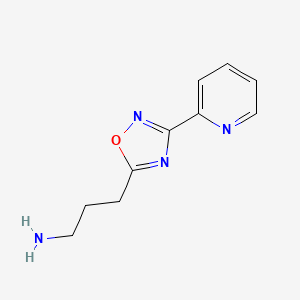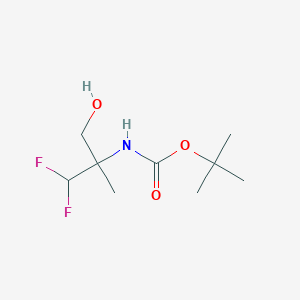
Tert-butyl (1,1-difluoro-3-hydroxy-2-methylpropan-2-YL)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butylN-(1,1-difluoro-3-hydroxy-2-methylpropan-2-yl)carbamate is a chemical compound with a unique structure that includes a tert-butyl group, a difluoromethyl group, and a hydroxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butylN-(1,1-difluoro-3-hydroxy-2-methylpropan-2-yl)carbamate typically involves the reaction of tert-butyl carbamate with a difluoromethylating agent under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up with considerations for safety, cost-effectiveness, and environmental impact. Continuous flow reactors and automated systems may be employed to enhance efficiency and consistency in production.
Análisis De Reacciones Químicas
Types of Reactions
Tert-butylN-(1,1-difluoro-3-hydroxy-2-methylpropan-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The difluoromethyl group can be reduced under specific conditions.
Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group yields a carbonyl compound, while reduction of the difluoromethyl group can produce a difluoromethyl alcohol.
Aplicaciones Científicas De Investigación
Tert-butylN-(1,1-difluoro-3-hydroxy-2-methylpropan-2-yl)carbamate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of tert-butylN-(1,1-difluoro-3-hydroxy-2-methylpropan-2-yl)carbamate involves its interaction with molecular targets through its functional groups. The hydroxy group can form hydrogen bonds, while the difluoromethyl group can participate in electrostatic interactions. These interactions influence the compound’s reactivity and biological activity, affecting various molecular pathways.
Comparación Con Compuestos Similares
Similar Compounds
tert-Butyl carbamate: Lacks the difluoromethyl and hydroxy groups, making it less reactive.
Difluoromethyl carbamate: Does not have the tert-butyl group, resulting in different chemical properties.
Hydroxy carbamate: Contains a hydroxy group but lacks the difluoromethyl and tert-butyl groups.
Uniqueness
Tert-butylN-(1,1-difluoro-3-hydroxy-2-methylpropan-2-yl)carbamate is unique due to the combination of its functional groups, which confer distinct reactivity and potential applications. The presence of both difluoromethyl and hydroxy groups, along with the bulky tert-butyl group, makes it a versatile compound in various chemical and biological contexts.
This detailed article provides a comprehensive overview of tert-butylN-(1,1-difluoro-3-hydroxy-2-methylpropan-2-yl)carbamate, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propiedades
Número CAS |
2408972-61-0 |
|---|---|
Fórmula molecular |
C9H17F2NO3 |
Peso molecular |
225.23 g/mol |
Nombre IUPAC |
tert-butyl N-(1,1-difluoro-3-hydroxy-2-methylpropan-2-yl)carbamate |
InChI |
InChI=1S/C9H17F2NO3/c1-8(2,3)15-7(14)12-9(4,5-13)6(10)11/h6,13H,5H2,1-4H3,(H,12,14) |
Clave InChI |
LXKRBFVWQUHXFO-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC(C)(CO)C(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



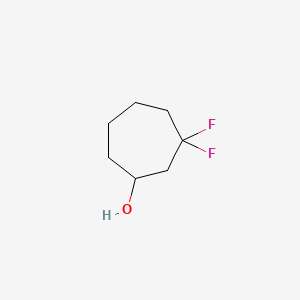
![(2E)-2-cyano-N-cyclohexyl-3-[5-(phenylsulfanyl)furan-2-yl]prop-2-enamide](/img/structure/B13582088.png)
![[(4-Fluorophenyl)methyl][(2-methoxy-1,3-benzothiazol-6-yl)methyl]amine](/img/structure/B13582093.png)
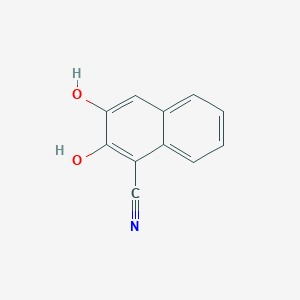
![Rac-2-[(5r,8r)-2-[(tert-butoxy)carbonyl]-2-azaspiro[4.5]decan-8-yl]aceticacid](/img/structure/B13582107.png)
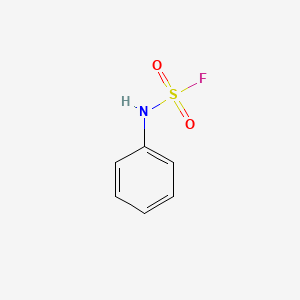
![rac-(4aR,8aR)-octahydro-1H-pyrido[4,3-d][1,3]oxazin-2-onehydrochloride,trans](/img/structure/B13582137.png)
![rac-{[(2R,3S)-2-phenyloxolan-3-yl]methyl}urea](/img/structure/B13582140.png)
